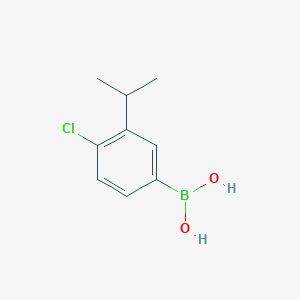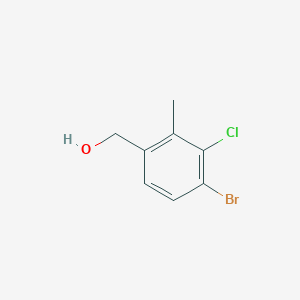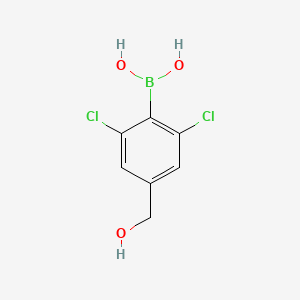
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid
Übersicht
Beschreibung
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid consists of a phenyl ring with two chlorine atoms and a hydroxymethyl group attached to the boronic acid group .Chemical Reactions Analysis
Boronic acids, including 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid, are known to be involved in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura coupling . This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is a solid substance . It has a molecular weight of 220.85 . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is used as a reactant in the synthesis of various biologically active compounds. For example, it’s involved in creating imidazo[4,5-b]pyrazin-2-ones, which act as mTOR kinase inhibitors, and also in developing HIV protease inhibitors with activity against resistant viruses .
Suzuki Coupling Reactions
This compound plays a crucial role in Suzuki coupling reactions, a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. It’s valued for its mild and functional group tolerant reaction conditions .
Catalytic Protodeboronation
It is involved in the catalytic protodeboronation of pinacol boronic esters. This process is significant as it occurs with high stereospecificity, which is essential for creating enantioenriched compounds .
Transmetalation with Palladium
The compound is also used in transmetalation processes with palladium (II) complexes. This step is fundamental in various cross-coupling reactions, including Suzuki-Miyaura coupling, due to the stable and environmentally benign nature of organoboron reagents .
Sensing Applications
Boronic acids, including 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid, are utilized in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Safety and Hazards
The safety information for 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
[2,6-dichloro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDFOFXGUWPQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)CO)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207334 | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid | |
CAS RN |
2121514-53-0 | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



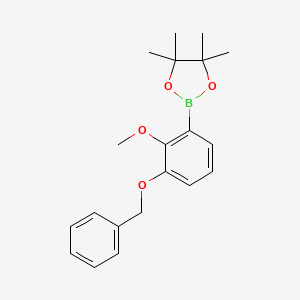





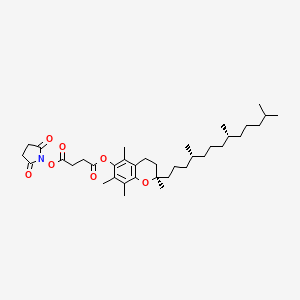
![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)
